4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide
Description
4-(2-Propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide is a heterocyclic hybrid compound featuring a pyrrole-2-carboxamide core linked to a 1,3-thiazole moiety substituted with a propanamido group.
Properties
IUPAC Name |
4-[2-(propanoylamino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-9(16)15-11-14-8(5-18-11)6-3-7(10(12)17)13-4-6/h3-5,13H,2H2,1H3,(H2,12,17)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXIMJZPKUSHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CNC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyrrole ring. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Pyrrole Ring: The thiazole intermediate can then be reacted with a pyrrole derivative under appropriate conditions to form the final compound.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Tuberculosis Treatment
Recent studies have highlighted the efficacy of pyrrole-2-carboxamide derivatives, including 4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide, as promising agents against drug-resistant strains of Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies indicate that modifications to the pyrrole ring significantly enhance anti-tubercular activity. For instance, compounds with bulky substituents have shown improved potency compared to simpler structures, with some exhibiting minimum inhibitory concentrations (MIC) below and low cytotoxicity .
Anticancer Properties
Cytotoxicity Against Cancer Cell Lines
The compound has also been evaluated for its anticancer properties. Thiazole and pyrrole derivatives are known for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that 4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HepG2). The compound's mechanism appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest .
Structure–Activity Relationship Studies
Mechanistic Insights
The SAR studies surrounding this compound reveal critical insights into how structural variations influence biological activity. For example, the presence of specific functional groups on the thiazole and pyrrole moieties can enhance binding affinity to target proteins involved in disease pathways. Compounds with electron-withdrawing groups or larger hydrophobic substituents tend to show increased potency against both M. tuberculosis and cancer cell lines .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring may also contribute to binding interactions with biological macromolecules. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s key structural elements include:
- Pyrrole-2-carboxamide backbone : Common in kinase inhibitors and antimicrobial agents.
- 1,3-Thiazole ring : Enhances metabolic stability and bioavailability.
Analogous compounds from and exhibit variations in substituents, which influence their physicochemical and biological properties:
The target compound lacks electron-withdrawing groups (e.g., CF₃) or aromatic extensions (e.g., indole) seen in analogs, which may reduce its binding affinity or stability compared to derivatives like 128 or 133.
Bioactivity and Functional Potential
While bioactivity data for the target compound are unavailable, analogs demonstrate diverse activities:
- Antimicrobial/Antioxidant : Thiazole-pyrazole hybrids (e.g., 82f/82g) show antioxidant IC₅₀ values of 63–68 μg/mL .
- Kinase Inhibition : Pyrrole-2-carboxamide derivatives (e.g., 128, 133) are often designed for kinase modulation, leveraging the pyrrole-thiazole scaffold’s ATP-binding site compatibility.
The propanamido group in the target compound could mimic amide-based inhibitors but may lack the steric bulk or electronic effects of trifluoromethyl or triazole substituents seen in more potent analogs.
Biological Activity
The compound 4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide is a member of the pyrrole-2-carboxamide family, which has garnered attention for its diverse biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide is . Its structure includes a pyrrole ring fused with a thiazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Biological Activity Overview
Research has indicated that compounds within this structural class exhibit significant biological activities:
-
Antimicrobial Activity
- Anti-Tuberculosis (TB) Activity : Studies have shown that pyrrole-2-carboxamide derivatives can inhibit the growth of Mycobacterium tuberculosis. In particular, certain modifications to the pyrrole ring and side chains have resulted in enhanced potency against drug-resistant strains. For instance, compounds with bulky substituents have demonstrated minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL against M. tuberculosis .
- Mechanism of Action : The mechanism involves inhibition of mycolic acid biosynthesis through targeting the MmpL3 transporter in mycobacterial cells, which is crucial for cell wall integrity .
-
Anticancer Activity
- Compounds similar to 4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide have shown promise in cancer treatment. For example, thiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Structure-Activity Relationships : SAR studies reveal that electron-withdrawing groups on the phenyl ring significantly enhance cytotoxicity. For instance, compounds with halogen substitutions exhibited higher activity against cancer cells compared to their unsubstituted counterparts .
Case Studies
Several case studies highlight the efficacy of thiazole-containing pyrrole derivatives:
- Case Study 1 : In a study focusing on anti-TB agents, a series of pyrrole derivatives were synthesized and evaluated for their activity against both wild-type and mutant strains of M. tuberculosis. The most potent compound exhibited a remarkable reduction in bacterial viability and was well-tolerated in preliminary toxicity assessments .
- Case Study 2 : A set of thiazole-linked compounds was tested for their anticonvulsant properties. The results indicated that specific structural modifications led to improved efficacy in seizure models, suggesting a potential therapeutic application in epilepsy .
Data Tables
| Compound Name | Structure | Biological Activity | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|---|
| Compound A | Structure A | Anti-TB | <0.016 | >64 |
| Compound B | Structure B | Anticancer | N/A | <10 |
| Compound C | Structure C | Anticonvulsant | N/A | <20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
